The Discovery and Elucidation of the Lewis X Antigen: A Technical Guide
The Discovery and Elucidation of the Lewis X Antigen: A Technical Guide
Introduction
The Lewis X (LeX) antigen, also known as cluster of differentiation 15 (CD15) or stage-specific embryonic antigen-1 (SSEA-1), is a carbohydrate epitope that plays a pivotal role in a multitude of biological processes, ranging from embryogenesis and immune responses to cancer progression.[1][2][3] This trisaccharide, with the structure Galβ1-4[Fucα1-3]GlcNAc, and its sialylated form, Sialyl Lewis X (sLeX), are key players in cell-cell recognition and adhesion.[1][3] This technical guide provides an in-depth historical account of the discovery of the Lewis X antigen, details the experimental methodologies that were crucial for its characterization, and presents a summary of its biological significance for researchers, scientists, and drug development professionals.
A Historical Timeline of Discovery
The journey to understanding the Lewis X antigen is rooted in the broader history of blood group serology and glycobiology. The "Lewis" nomenclature itself originates from studies on a family with red blood cell incompatibility.[1]
-
1946 & 1948: The Lewis Blood Group System. The foundation was laid with the discovery of the Lewis blood group antigens, Le^a in 1946 and Le^b in 1948.[4] It was established that these antigens are not intrinsic to the red blood cell membrane but are adsorbed from the plasma.[5]
-
1978: Identification of Stage-Specific Embryonic Antigen-1 (SSEA-1). Working with mouse teratocarcinoma cells, researchers identified a stage-specific embryonic antigen, SSEA-1, which was later found to be structurally identical to the Lewis X antigen.[6][7] This discovery highlighted the role of LeX in early embryonic development.
-
Early 1980s: Structural Characterization of Sialyl Lewis X. The precise chemical structure of the more complex, sialylated form of Lewis X (sLeX) was elucidated.[8] This tetrasaccharide was identified as a terminal structure on both glycoproteins and glycolipids.
-
1982: Standardization of Nomenclature. With the advent of monoclonal antibodies for classifying cell-surface antigens, a systematic nomenclature was established. Sialyl-Lewis X was assigned the designation CD15s to differentiate it from the non-sialylated Lewis X (CD15).[1]
-
Mid-1980s: Association with Cancer. The development of the monoclonal antibody CSLEX1, which specifically recognizes sLeX, led to the identification of sLeX as a tumor-associated antigen.[9][10] Its overexpression was observed in various adenocarcinomas.
-
1990s: Role in Leukocyte Adhesion. A major breakthrough occurred with the discovery that sLeX is a critical ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[11] This interaction was shown to be fundamental for the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation.[1]
-
2000s: Elucidation of Biosynthetic Pathways. Genetic studies identified the specific fucosyltransferases (FUTs) and sialyltransferases (STs) responsible for the synthesis of LeX and sLeX, providing a molecular basis for their expression patterns.[5][12]
Experimental Protocols
The characterization of the Lewis X antigen has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Immunoprecipitation of Lewis X-Containing Glycoproteins
This protocol is used to isolate and identify proteins that are modified with the Lewis X antigen.
Materials:
-
Cell lysate from cells expressing Lewis X.
-
Anti-Lewis X antibody (e.g., clone CSLEX1 for sLeX).
-
Protein A/G magnetic beads.
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors).
-
Wash buffer (Lysis buffer with 0.1% Triton X-100).
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Neutralization buffer (1 M Tris-HCl, pH 8.5).
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add the anti-Lewis X antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using either a low-pH elution buffer (followed by neutralization) or by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting or mass spectrometry.
Flow Cytometry for Quantification of Cell Surface Lewis X Expression
This method allows for the quantitative analysis of Lewis X expression on single cells.
Materials:
-
Single-cell suspension of cells to be analyzed.
-
FITC-conjugated anti-Lewis X antibody (or a primary unlabeled antibody and a fluorescently labeled secondary antibody).
-
Flow cytometry buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Isotype control antibody.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash with cold flow cytometry buffer.
-
Blocking: Incubate cells with a blocking solution (e.g., Fc block) to prevent non-specific antibody binding.
-
Antibody Staining: Incubate cells with the fluorescently labeled anti-Lewis X antibody or the primary antibody on ice for 30-60 minutes in the dark. If using a primary antibody, wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Washing: Wash the cells twice with flow cytometry buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer. An isotype control should be used to set the gates for positive staining.
Selectin-Dependent Cell Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of leukocyte rolling on the endothelium to study sLeX-selectin interactions.
Materials:
-
Flow chamber coated with recombinant E-selectin or P-selectin.
-
Syringe pump.
-
Inverted microscope with a camera.
-
Cell suspension of leukocytes or cancer cells expressing sLeX.
-
Assay medium (e.g., HBSS with Ca2+ and Mg2+).
Procedure:
-
Chamber Assembly: Assemble the flow chamber and coat the surface with selectins.
-
Perfusion: Perfuse the chamber with the cell suspension at a defined shear stress using the syringe pump.
-
Data Acquisition: Record videos of the cells interacting with the selectin-coated surface using the inverted microscope.
-
Analysis: Analyze the videos to quantify the number of rolling and firmly adhered cells, and to measure the rolling velocity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the Lewis X antigen.
Table 1: Binding Affinities of Sialyl Lewis X to Selectins
| Selectin | Ligand | Method | Dissociation Constant (K_D) | Reference |
| P-selectin | sLeX analogue (TBC1269) | Surface Plasmon Resonance | ~111.4 µM | [13] |
| L-selectin | sLeX | Cell Adhesion Inhibition | Low affinity (µM range) | [13] |
| E-selectin | sLeX | ELISA | Calcium-dependent binding | [11] |
Note: The affinity of sLeX for selectins is generally low, which is characteristic of carbohydrate-protein interactions and facilitates the dynamic nature of cell rolling.
Table 2: Expression of Sialyl Lewis X in Cancer
| Cancer Type | Expression Level | Method | Association with Prognosis | Reference |
| Colorectal Cancer | Overexpressed | Immunohistochemistry | Poor prognosis, associated with metastasis | [14] |
| Pancreatic Cancer | Overexpressed | Immunohistochemistry | Associated with tumor progression | [15] |
| Breast Cancer (ER-) | Increased | Gene Expression | Correlated with metastasis to bone in ER+ tumors | [14] |
| Lung Cancer (A549) | High | Flow Cytometry | Potential role in metastasis | [16] |
| Colon Cancer (HCT 116) | High | Flow Cytometry | Implicated in adhesion to endothelial cells | [16] |
Signaling Pathways and Experimental Workflows
Sialyl Lewis X Biosynthesis Pathway
The synthesis of sLeX is a multi-step enzymatic process involving sialyltransferases and fucosyltransferases.
Caption: Biosynthesis of Sialyl Lewis X.
Selectin-Mediated Leukocyte Adhesion Cascade
The interaction of sLeX on leukocytes with selectins on endothelial cells initiates a cascade of events leading to leukocyte extravasation.
Caption: The leukocyte adhesion cascade.
Experimental Workflow for Identifying sLeX-Binding Proteins
A typical workflow to identify proteins that bind to sLeX.
Caption: Workflow for sLeX-binding protein identification.
PSGL-1 Downstream Signaling upon P-selectin Binding
Binding of P-selectin to PSGL-1 on leukocytes triggers an intracellular signaling cascade that leads to integrin activation.[11][17]
Caption: P-selectin/PSGL-1 signaling pathway.
References
- 1. Selectin-Mediated Signaling-Shedding Light on the Regulation of Integrin Activity in Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis antigen system - Wikipedia [en.wikipedia.org]
- 3. Lewis x/CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK-p38 signaling serves as a potential target for reverting matrix stiffness-modulated liver sinusoidal endothelial cell defenestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Some Important Milestones in the History of Glycobiology - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carbohydrate - Wikipedia [en.wikipedia.org]
- 9. Breakthrough of glycobiology in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E-selectin engages PSGL-1 and CD44 through a common signaling pathway to induce integrin αLβ2-mediated slow leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kinetics of E-selectin- and P-selectin-induced intermediate activation of integrin αLβ2 on neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Monoclonal Antibodies to Sialyl-Lewis a (CA19.9) with Potent CDC, ADCC and Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. web.pkusz.edu.cn [web.pkusz.edu.cn]
